molecular formula C17H20N4O4S B2385021 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034509-49-2

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2385021
CAS No.: 2034509-49-2
M. Wt: 376.43
InChI Key: AALQAEHNUPGWRH-UHFFFAOYSA-N
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring, a piperidine moiety, and an isoxazole group. These structural components contribute to its distinctive chemical properties and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves several key steps:

  • Formation of the benzo[c][1,2,5]thiadiazole ring: : The benzo[c][1,2,5]thiadiazole ring can be synthesized through the cyclization of an appropriate precursor, typically involving the reaction of an ortho-diamine with a thionyl chloride derivative.

  • Introduction of the piperidine moiety: : The piperidine ring is introduced via nucleophilic substitution reactions, utilizing appropriate piperidine derivatives under controlled conditions.

  • Attachment of the isoxazole group: : The final step involves the formation of the isoxazole ring through a cyclization reaction, often involving the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and yield. This typically involves:

  • Optimization of reaction conditions: : Temperature, pressure, and solvent selection are fine-tuned to maximize yield and purity.

  • Scalability considerations: : Batch or continuous flow processes are employed to ensure consistent production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents to yield various oxidative products.

  • Reduction: : Reduction reactions can be performed using hydride donors or catalytic hydrogenation.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halides, alkoxides, and other nucleophiles/electrophiles.

Major Products

  • Oxidation products: : Depending on the conditions, oxidation can lead to the formation of ketones, carboxylic acids, or sulfoxides.

  • Reduction products: : Reduction can yield alcohols or amines.

  • Substitution products: : Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for the synthesis of more complex molecules in organic chemistry. It serves as an intermediate in the preparation of pharmaceuticals and advanced materials.

Biology

In biological research, it is used as a probe to study enzyme interactions and receptor binding, providing insights into molecular mechanisms.

Medicine

In medicinal chemistry, (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone shows potential as a lead compound for drug development, particularly in targeting specific pathways involved in diseases.

Industry

In industrial applications, it can be employed in the development of novel polymers and materials with specialized properties.

Mechanism of Action

The mechanism of action of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. It binds to specific active sites, modulating their activity and triggering downstream effects. This binding can inhibit or activate pathways, leading to desired therapeutic outcomes or providing insights into biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,2-dioxido-2,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

  • (4-(3-methylbenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

  • (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(3-methylisoxazol-3-yl)methanone

Uniqueness

What sets (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone apart is its specific combination of functional groups, leading to unique chemical reactivity and biological interactions. This combination allows for tailored applications in research and industry, making it a valuable compound in various fields.

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12-11-14(18-25-12)17(22)20-9-7-13(8-10-20)21-16-6-4-3-5-15(16)19(2)26(21,23)24/h3-6,11,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQAEHNUPGWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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